molecular formula C13H16N2O B11888159 3-(Dimethylamino)-1-ethylquinolin-2(1H)-one

3-(Dimethylamino)-1-ethylquinolin-2(1H)-one

Cat. No.: B11888159
M. Wt: 216.28 g/mol
InChI Key: ZNJFOYAMHZNWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1-ethylquinolin-2(1H)-one is a functionalized 1-alkylquinolin-2(1H)-one derivative of interest in medicinal chemistry and materials science. The 2-quinolinone scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities . Compounds based on this core structure have been extensively studied for their potential as anticancer agents, with mechanisms that can include growth inhibition by cell cycle arrest, apoptosis, and inhibition of angiogenesis . Furthermore, the incorporation of specific substituents, such as a dimethylamino group, can significantly alter the electronic properties of the molecule, making it a candidate for photophysical studies and the development of functional organic materials, including fluorescent probes and sensors . As a synthetic intermediate, this compound's enaminone-like structure—featuring an amino group linked to a carbonyl via a conjugated system—makes it a versatile building block for the synthesis of more complex heterocyclic systems, particularly through cyclization reactions with various electrophilic and nucleophilic reagents . Researchers may utilize this chemical as a key precursor for developing novel therapeutic candidates or advanced materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-(dimethylamino)-1-ethylquinolin-2-one

InChI

InChI=1S/C13H16N2O/c1-4-15-11-8-6-5-7-10(11)9-12(13(15)16)14(2)3/h5-9H,4H2,1-3H3

InChI Key

ZNJFOYAMHZNWGT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C=C(C1=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-ethylquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzophenone with ethyl iodide in the presence of a base can lead to the formation of the quinoline core, which is then further modified to introduce the dimethylamino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-ethylquinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield the corresponding amines.

Scientific Research Applications

3-(Dimethylamino)-1-ethylquinolin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-ethylquinolin-2(1H)-one involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-2(1H)-one derivatives exhibit structural diversity based on substituent type, position, and functional groups. Below is a detailed comparison of 3-(Dimethylamino)-1-ethylquinolin-2(1H)-one with structurally related analogs:

Substituent Position and Electronic Effects

Compound Name Substituents Key Properties/Reactivity References
7-(Dimethylamino)-1-ethyl-3-phenyl-2(1H)-quinolinone - Dimethylamino at position 7
- Ethyl at position 1
- Phenyl at position 3
The dimethylamino group at position 7 alters electron distribution compared to position 3, potentially reducing nucleophilicity at the quinolinone core. The phenyl group introduces steric bulk, limiting rotational freedom .
3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one - Nitroacetyl at position 3
- Hydroxy at position 4
- Ethyl at position 1
The nitroacetyl group is strongly electron-withdrawing, increasing electrophilicity at position 3. Reacts with nucleophiles (e.g., amines) to form heterocyclic systems (e.g., pyrano[3,2-c]quinolines), unlike dimethylamino-substituted analogs .
3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one - Amino at position 3
- Chloro at position 6
- Methyl at position 1
- Phenyl at position 4
The amino group at position 3 is less sterically hindered than dimethylamino, enhancing hydrogen-bonding potential. Chloro at position 6 increases lipophilicity, impacting membrane permeability .

Physicochemical Properties

Compound Name LogP* Solubility (mg/mL) Melting Point (°C) Key Structural Influence
3-(Dimethylamino)-1-ethylquinolin-2(1H)-one 2.1 0.8 (Water)
12.5 (DMSO)
160–162 Ethyl group increases lipophilicity; dimethylamino enhances water solubility via H-bonding.
3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one 1.8 1.2 (Water)
15.0 (DMSO)
289–290 Acetyl and hydroxy groups reduce LogP but improve crystallinity .
6-Amino-1,3-dimethylquinolin-2(1H)-one 1.5 2.5 (Water)
20.0 (DMSO)
142–144 Methyl groups lower LogP; amino group increases polarity .

*Calculated using ChemDraw.

Key Research Findings

Reactivity: 3-(Dimethylamino)-1-ethylquinolin-2(1H)-one undergoes electrophilic substitution at position 4 due to electron donation from the dimethylamino group . In contrast, 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one reacts with nucleophiles (e.g., hydroxylamine) to form fused pyrano-quinoline systems .

Biological Applications: Dimethylamino-substituted quinolinones show moderate antimicrobial activity compared to diazepine-linked analogs (e.g., compound 23 in ). Phosphonate derivatives (e.g., compound 7 in ) exhibit superior antioxidant activity due to radical stabilization by the phosphonate group.

Structural Optimization: Ethyl and dimethylamino groups balance lipophilicity and solubility, making 3-(Dimethylamino)-1-ethylquinolin-2(1H)-one a versatile intermediate for drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.